4-(3-(Hydroxymethyl)phenoxy)benzonitrile
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Overview
Description
4-(3-(Hydroxymethyl)phenoxy)benzonitrile is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is also known by its synonym, Crisaborole Impurity 13 . This compound is characterized by its white to off-white solid form and is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-(Hydroxymethyl)phenoxy)benzonitrile can be synthesized from 4-(3-Formylphenoxy)benzonitrile . The synthesis involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent . The resulting intermediate is then reacted with a boron reagent in the presence of a base and a catalyst in an organic solvent to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-(Carboxyphenoxy)benzonitrile.
Reduction: 4-(3-(Hydroxymethyl)phenoxy)benzylamine.
Substitution: Various substituted phenoxybenzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(3-(Hydroxymethyl)phenoxy)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile is not well-documented. its structural similarity to Crisaborole suggests that it may interact with similar molecular targets and pathways. Crisaborole is known to inhibit phosphodiesterase-4 (PDE4), leading to anti-inflammatory effects . It is possible that this compound may exhibit similar interactions.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: An anti-inflammatory drug used in the treatment of atopic dermatitis.
4-(3-Formylphenoxy)benzonitrile: A precursor in the synthesis of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile.
4-(3-(Carboxyphenoxy)benzonitrile: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific structural features, including the hydroxymethyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. Its role as an impurity in the synthesis of Crisaborole also highlights its importance in pharmaceutical research and quality control .
Properties
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBWLXFTWTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888967-63-3 |
Source
|
Record name | 4-(3-(Hydroxymethyl)phenoxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888967633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(Hydroxymethyl)phenoxy]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KRH5G3UM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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